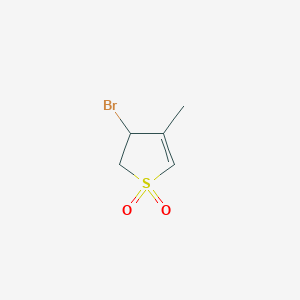

3-Brom-4-methyl-2,3-Dihydrothiophen-1,1-dioxid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Bromo-4-methyl-2,3-dihydrothiophene 1,1-dioxide is a heterocyclic organic compound with the molecular formula C5H7BrO2S and a molecular weight of 211.08 g/mol . This compound is part of the sulfolene family, which is known for its diverse applications in organic synthesis and medicinal chemistry .

Wissenschaftliche Forschungsanwendungen

3-Bromo-4-methyl-2,3-dihydrothiophene 1,1-dioxide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule in various biological assays.

Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

Target of Action

It’s known that similar compounds interact with various biological targets, influencing cellular processes .

Mode of Action

The mode of action of 3-Bromo-4-methyl-2,3-dihydrothiophene 1,1-dioxide involves several mechanistic steps. The initial step involves the interaction of the electrons of the carbon-carbon double bond with the electrophilic bromine of N-bromosuccinimide (NBS). This results in a cyclic bromonium cation. In the second step, the oxygen atom of water displaces bromine and picks up the formal positive charge. In a third mechanistic step, a proton is lost to solvent H2O, leaving a bromine atom and hydroxyl group trans to each other across the ring .

Biochemical Pathways

The compound is likely to interact with various biochemical pathways due to its reactivity .

Pharmacokinetics

Similar compounds are known to have diverse pharmacokinetic properties, which can influence their bioavailability .

Result of Action

The compound’s reactivity suggests that it could have significant effects at the molecular and cellular levels .

Action Environment

The action, efficacy, and stability of 3-Bromo-4-methyl-2,3-dihydrothiophene 1,1-dioxide can be influenced by various environmental factors. These factors can include the pH of the environment, the presence of other compounds, and temperature .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-Bromo-4-methyl-2,3-dihydrothiophene 1,1-dioxide involves the bromination of 4-methyl-2,3-dihydrothiophene 1,1-dioxide using N-bromosuccinimide (NBS) as the brominating agent . The reaction typically occurs in a polar solvent such as water, and the product is isolated by recrystallization from hot water .

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale bromination reactors where 4-methyl-2,3-dihydrothiophene 1,1-dioxide is treated with N-bromosuccinimide under controlled conditions to ensure high yield and purity . The process is optimized to minimize the use of hazardous reagents and to ensure environmental safety.

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-4-methyl-2,3-dihydrothiophene 1,1-dioxide undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form sulfone derivatives.

Reduction Reactions: Reduction of the sulfone group can yield thiophene derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Amino or thiol-substituted thiophene derivatives.

Oxidation: Sulfone derivatives.

Reduction: Thiophene derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-Bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide

- 3-Bromo-4-hydroxy-2,3-dihydrothiophene 1,1-dioxide

Uniqueness

3-Bromo-4-methyl-2,3-dihydrothiophene 1,1-dioxide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other similar compounds . Its methyl group enhances its lipophilicity, potentially improving its bioavailability in medicinal applications .

Biologische Aktivität

3-Bromo-4-methyl-2,3-dihydrothiophene 1,1-dioxide is a heterocyclic compound that has garnered attention for its unique structure and potential biological activities. This article delves into the compound's biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₄H₅BrO₂S

- Molecular Weight : 197.05 g/mol

- Density : 1.952 g/cm³

- Boiling Point : 366.12 °C

The compound features a bromine atom at the third position and a methyl group at the fourth position on the thiophene ring, which significantly influences its chemical reactivity and biological activity .

Target of Action

3-Bromo-4-methyl-2,3-dihydrothiophene 1,1-dioxide interacts with various biological targets, influencing cellular processes. Similar compounds have been shown to affect enzymatic pathways and receptor interactions .

Mode of Action

The mode of action involves several mechanistic steps:

- Electrophilic Attack : The compound's carbon-carbon double bond interacts with electrophiles like bromine from N-bromosuccinimide (NBS), forming a cyclic bromonium cation.

- Nucleophilic Substitution : Water displaces bromine in the cyclic intermediate.

- Deprotonation : A proton is lost to solvent water, resulting in a stable product with a hydroxyl group .

Biochemical Pathways

Research indicates that the compound can engage in various biochemical pathways due to its reactivity. Its ability to form stable intermediates suggests potential interactions with cellular macromolecules .

Pharmacokinetics

The pharmacokinetic profile of compounds similar to 3-Bromo-4-methyl-2,3-dihydrothiophene 1,1-dioxide shows diverse bioavailability influenced by factors such as solubility, stability, and metabolic pathways. These properties are crucial for determining the compound's efficacy in therapeutic applications .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of 3-Bromo-4-methyl-2,3-dihydrothiophene 1,1-dioxide against various bacterial strains. The compound has demonstrated significant activity against Gram-positive bacteria, indicating its potential as an antimicrobial agent .

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 12 | 64 |

| Bacillus subtilis | 18 | 16 |

This table summarizes the antimicrobial efficacy of the compound against selected bacterial strains .

Study on Antimicrobial Activity

A study published in Journal of Antibiotics evaluated the antimicrobial efficacy of various thiophene derivatives, including 3-Bromo-4-methyl-2,3-dihydrothiophene 1,1-dioxide. The results indicated that this compound exhibited notable activity against multiple bacterial strains with varying minimum inhibitory concentrations (MIC) .

Synthesis and Biological Evaluation

Research demonstrated that synthesizing this compound using green solvents resulted in higher yields and retained biological activity compared to traditional methods. This approach not only enhances environmental sustainability but also improves the pharmacological profile of the synthesized compounds .

Eigenschaften

IUPAC Name |

3-bromo-4-methyl-2,3-dihydrothiophene 1,1-dioxide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrO2S/c1-4-2-9(7,8)3-5(4)6/h2,5H,3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEUTYJVGWAZEKM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CS(=O)(=O)CC1Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10336665 |

Source

|

| Record name | 3-Bromo-4-methyl-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10336665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65017-48-3 |

Source

|

| Record name | 3-Bromo-4-methyl-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10336665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.